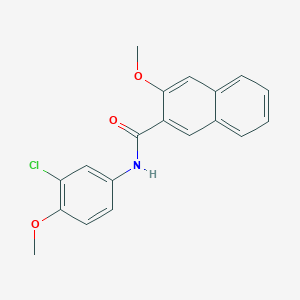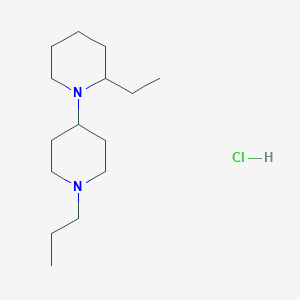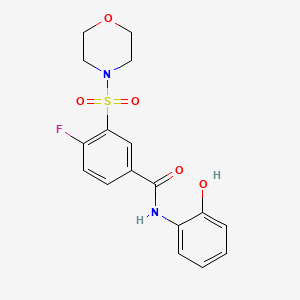![molecular formula C22H20ClNOS2 B4968469 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4968469.png)
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide, also known as CTB, is a chemical compound that has been widely studied for its potential applications in scientific research. CTB is a benzamide derivative that contains both chlorophenyl and phenylthio groups, making it a highly reactive and versatile molecule. In
作用機序
The mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide is not fully understood, but it is thought to involve binding to specific receptors on the surface of neurons. Once bound, 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide is internalized by the neuron and transported along the axon to the terminal bouton. This process allows 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide to be used as a tracer for neuronal pathways.
生化学的および生理学的効果
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide is a highly reactive molecule that can interact with a variety of biological molecules. It has been shown to bind to specific receptors on the surface of neurons, as well as to interact with proteins involved in intracellular signaling pathways. 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide has also been shown to have some toxic effects on cells, although the exact mechanisms of these effects are not well understood.
実験室実験の利点と制限
One of the main advantages of using 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide in lab experiments is its ability to act as a fluorescent tracer for neuronal pathways. This technique has been used extensively in neuroscience research and has provided valuable insights into the connectivity of different brain regions. However, there are also some limitations to using 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide. For example, the synthesis method for 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide is relatively low-yield, which can make it expensive to use in large-scale experiments. Additionally, 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide has some toxic effects on cells, which can limit its use in certain types of experiments.
将来の方向性
There are many potential future directions for research involving 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide. One promising area of research is the development of new synthesis methods that are more efficient and higher-yield than the current method. This could make 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide more accessible to researchers and allow for larger-scale experiments. Another area of research is the development of new applications for 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide beyond its current use as a fluorescent tracer. For example, 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide could potentially be used as a therapeutic agent for certain types of neurological disorders. Overall, 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide is a versatile and promising molecule that has the potential to contribute to a wide range of scientific research.
合成法
The synthesis of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide is a complex process that involves multiple steps. The first step is the reaction of 4-chlorobenzyl chloride with sodium thiomethoxide to form 4-(chloromethyl)thiophenol. This intermediate is then reacted with 2-phenylthioethylamine to form the final product, 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide. The overall yield of this synthesis method is around 20%, making it a relatively low-yield process.
科学的研究の応用
4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide has been widely studied for its potential applications in scientific research. One of the most promising applications of 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide is as a fluorescent tracer for neuronal pathways. 4-{[(4-chlorophenyl)thio]methyl}-N-[2-(phenylthio)ethyl]benzamide can be injected into specific regions of the brain, and its fluorescence can be used to track the pathways of neurons that project from those regions. This technique has been used extensively in neuroscience research to study the connectivity of different brain regions.
特性
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-phenylsulfanylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNOS2/c23-19-10-12-21(13-11-19)27-16-17-6-8-18(9-7-17)22(25)24-14-15-26-20-4-2-1-3-5-20/h1-13H,14-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETFCIVNMIDNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(4-chlorophenyl)sulfanyl]methyl}-N-[2-(phenylsulfanyl)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B4968392.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-naphthamide](/img/structure/B4968396.png)

![6-amino-3-(3-nitrophenyl)-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4968407.png)


![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968419.png)
![1-[2-(2-phenylethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4968440.png)

![((2S)-1-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B4968451.png)
![N-{2-[3-(methylthio)benzyl]-1,2,3,4-tetrahydro-5-isoquinolinyl}isonicotinamide](/img/structure/B4968462.png)
![5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968463.png)
![1-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-N-(4-ethylbenzyl)-N-methylmethanamine](/img/structure/B4968471.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4968475.png)